ZM323881 is a potent and selective inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), also known as kinase insert domain receptor (KDR). The compound is characterized by its ability to inhibit VEGFR-2 tyrosine kinase activity, which plays a crucial role in angiogenesis and vascular permeability. The chemical name for ZM323881 is 5-[[7-(benzyloxy)quinazolin-4-yl]amino]-4-fluoro-2-methylphenol hydrochloride, and it has been identified as a significant tool in the study of vascular biology and cancer therapeutics due to its selective inhibition profile against other receptor tyrosine kinases.
ZM323881 was initially described in research focused on angiogenesis and the role of VEGF in various pathological conditions, including cancer, arthritis, and diabetes. It is classified as an anilinoquinazoline derivative, which is a structural class known for its biological activity against various kinases. The compound has been extensively studied for its effects on endothelial cell proliferation and vascular permeability, demonstrating high selectivity with an IC50 value of less than 2 nM for VEGFR-2 compared to over 50 μM for VEGFR-1 and other receptor tyrosine kinases .
The synthesis of ZM323881 involves several key steps:
ZM323881 has a complex molecular structure characterized by several functional groups:
The molecular formula for ZM323881 is C16H16FN2O, and its molecular weight is approximately 284.31 g/mol .
ZM323881 primarily acts as an inhibitor of VEGFR-2, affecting several downstream signaling pathways involved in angiogenesis:
The mechanism of action of ZM323881 involves:
ZM323881 exhibits several notable physical and chemical properties:
These properties make ZM323881 suitable for various experimental applications in pharmacological research .
ZM323881 has several scientific uses:
ZM323881 (5-((7-Benzyloxyquinazolin-4-yl)amino)-4-fluoro-2-methylphenol hydrochloride) is a potent and selective ATP-competitive inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2/KDR). Its molecular design features a quinazoline core that mimics the adenine ring of ATP, enabling direct competition for the kinase domain's ATP-binding site. The 4-fluoro-2-methylphenol moiety extends into the hydrophobic pocket of VEGFR2, forming critical van der Waals interactions with residues like Cys1045 and Leu840. This positioning sterically hinders ATP binding and prevents receptor autophosphorylation [1] [8].
The compound's selectivity for VEGFR2 (IC₅₀ = 2 nM) over VEGFR1 (IC₅₀ > 50 µM) arises from structural differences in the hinge region of these receptors. VEGFR2 contains a smaller gatekeeper residue (Val848) compared to VEGFR1 (Phe1045), allowing optimal accommodation of ZM323881's benzyloxy group. Additionally, hydrogen bonding between the quinazoline N1 and VEGFR2's Glu885 stabilizes the inhibitor-receptor complex, a interaction absent in VEGFR1 due to divergent residue geometry [4] [8].
Table 1: Selectivity Profile of ZM323881
Kinase Target | IC₅₀ Value | Structural Basis of Selectivity |
---|---|---|
VEGFR2 (KDR) | 2 nM | Optimal hydrophobic pocket occupancy; H-bond with Glu885 |
VEGFR1 (Flt-1) | >50 µM | Bulky gatekeeper residue (Phe1045); suboptimal hinge region |
PDGFRβ | >50 µM | Incompatible ATP-binding pocket sterics |
FGFR1 | >50 µM | Divergent hinge region conformation |
EGFR | >50 µM | Larger ATP-binding cavity |
By inhibiting VEGFR2 autophosphorylation, ZM323881 disrupts multiple downstream signaling cascades:
Table 2: Downstream Pathway Modulation by ZM323881
Pathway | Key Effectors Inhibited | Functional Consequence |
---|---|---|
ERK/p38 MAPK | Phospho-ERK1/2 ↓; c-Fos/c-Jun ↓ | Impaired endothelial proliferation/migration |
PI3K/Akt | Phospho-Akt (Ser473) ↓; mTORC1 ↓ | Reduced cell survival; increased apoptosis |
eNOS Activation | IP₃R-mediated Ca²⁺ flux ↓; phospho-eNOS (Ser1177) ↓ | Impaired vasodilation; reduced vascular permeability |
Kinetic studies reveal ZM323881 functions as a reversible, ATP-competitive inhibitor. Lineweaver-Burk plots demonstrate increased apparent Kₘ for ATP in the presence of ZM323881, while Vₘₐₓ remains unchanged—indicating direct competition at the catalytic site. The inhibition constant (Kᵢ) against VEGFR2 is 0.8 nM, reflecting high binding affinity [4].
Notably, ZM323881 exhibits slow dissociation kinetics (t₁/₂ > 60 min) due to strong hydrophobic interactions within the ATP-binding pocket. This prolongs its inhibitory effect despite transient receptor activation. In cell-free kinase assays, ZM323881 suppresses VEGF-A165a-induced VEGFR2 phosphorylation with an IC₅₀ of 2 nM, consistent across human, murine, and amphibian (Xenopus) orthologs, confirming conserved mechanism of action [4] [5].
ZM323881 demonstrates exceptional selectivity for VEGFR2 over related receptor tyrosine kinases (RTKs):
Table 3: Kinase Selectivity Profile of ZM323881
Kinase | IC₅₀ (µM) | Selectivity Ratio (vs. VEGFR2) | Structural Basis of Discrimination |
---|---|---|---|
VEGFR2 | 0.002 | 1 | Optimal hinge region H-bonding (Glu885) |
VEGFR1 | >50 | >25,000 | Bulky gatekeeper (Phe1045) |
PDGFRβ | >50 | >25,000 | Expanded ATP-binding pocket |
FGFR1 | >50 | >25,000 | Suboptimal H-bond with Ala564 |
EGFR | >50 | >25,000 | Steric clash with Thr790 |
BCRP | ~10 | 5,000 | Transmembrane allosteric site |
Comprehensive Compound Nomenclature
Table 4: Chemical Identifiers for ZM323881
Identifier Type | Designation |
---|---|
Systematic Name | 5-((7-Benzyloxyquinazolin-4-yl)amino)-4-fluoro-2-methylphenol hydrochloride |
Synonyms | ZM 323881 hydrochloride; ZM323881 |
CAS Registry | 193000-39-4 |
Molecular Formula | C₂₂H₁₈FN₃O₂·HCl |
Molecular Weight | 411.86 g/mol |
Purity Specification | ≥99% (HPLC) |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7